[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate
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Overview
Description
[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate is a complex organic compound with the molecular formula C27H52O8. It is also known as triglycerol monooctadecanoate. This compound is characterized by its multiple hydroxyl groups and long fatty acid chain, making it a versatile molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate typically involves the esterification of octadecanoic acid with a polyol such as triglycerol. The reaction is usually carried out under acidic or basic conditions to facilitate the ester bond formation. Common catalysts include sulfuric acid or sodium hydroxide. The reaction is performed at elevated temperatures to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the precise control of temperature, pressure, and reactant concentrations. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester bond can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry
In chemistry, [3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate is used as a surfactant and emulsifying agent due to its amphiphilic nature. It is also employed in the synthesis of complex organic molecules and polymers.
Biology
In biological research, this compound is used to study lipid metabolism and enzyme interactions. Its structure allows it to mimic natural lipids, making it useful in various biochemical assays.
Medicine
In medicine, this compound is explored for its potential as a drug delivery agent. Its ability to form stable emulsions makes it suitable for encapsulating hydrophobic drugs.
Industry
Industrially, this compound is used in the production of cosmetics, lubricants, and food additives. Its emulsifying properties are particularly valuable in the formulation of creams and lotions.
Mechanism of Action
The mechanism of action of [3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate involves its interaction with lipid membranes and proteins. The hydroxyl groups facilitate hydrogen bonding, while the long fatty acid chain interacts with hydrophobic regions of biomolecules. This dual interaction allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.
Comparison with Similar Compounds
Similar Compounds
- Triglycerol monooleate
- Triglycerol monostearate
- Triglycerol monolaurate
Uniqueness
Compared to similar compounds, [3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate has a unique combination of hydroxyl groups and a long fatty acid chain, which enhances its emulsifying and surfactant properties. This makes it particularly effective in applications requiring stable emulsions and enhanced solubility of hydrophobic substances.
Properties
IUPAC Name |
[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H54O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(32)35-23-26(31)22-34-21-25(30)20-33-19-24(29)18-28/h24-26,28-31H,2-23H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSNLCCMZMGXLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26855-43-6 |
Source
|
Record name | POLYGLYCERYL-3 STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FDA8C98S3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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